4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that combines a triazole ring, a furan ring, and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring and the Schiff base are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the brominated methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
Molecular Formula |
C14H11BrN4O2S |
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Molecular Weight |
379.23 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-9(7-10(11)15)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+ |
InChI Key |
XZDQJYCTNSTUGI-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br |
Origin of Product |
United States |
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